(R)-Azelastine Hydrochloride is a synthetic phthalazinone derivative classified as a second-generation selective histamine H1-receptor antagonist [ [], [] ]. It's widely used in scientific research to investigate its pharmacological properties and explore its potential in various biological processes.
(R)-Azelastine Hydrochloride is derived from the phthalazine family and is classified as an antihistamine. It acts predominantly as an antagonist at the histamine H1 receptors, which are G-protein-coupled receptors involved in mediating allergic responses. The compound is a racemic mixture, although pharmacological studies have indicated no significant differences in activity between its enantiomers .
The synthesis of (R)-Azelastine Hydrochloride typically involves multi-step organic reactions. The key steps include:
The molecular formula for (R)-Azelastine Hydrochloride is , with a molecular weight of approximately 418.37 g/mol. The structure features several key components:
The IUPAC name for (R)-Azelastine Hydrochloride is 4-[(4-chlorophenyl)methyl]-2-(1-methylazepan-4-yl)-1,2-dihydrophthalazin-1-one hydrochloride .
(R)-Azelastine Hydrochloride undergoes various chemical reactions that are important for its pharmacological activity:
(R)-Azelastine Hydrochloride functions primarily as a histamine H1-receptor antagonist. Upon administration, it competes with histamine for binding sites on these receptors, effectively blocking the physiological effects associated with allergic reactions such as itching, sneezing, and nasal congestion. Additionally, it exhibits mast cell-stabilizing properties that prevent the release of pro-inflammatory mediators from mast cells .
Pharmacokinetics indicate that the systemic bioavailability of azelastine when administered intranasally is approximately 40%, with peak plasma concentrations occurring within 2 to 3 hours post-administration. Its elimination half-life is about 22 hours, allowing for extended therapeutic effects .
(R)-Azelastine Hydrochloride appears as a white crystalline powder that is almost odorless with a bitter taste. Key physical and chemical properties include:
These properties influence its formulation as an intranasal spray or ophthalmic solution .
(R)-Azelastine Hydrochloride is primarily utilized in clinical settings for treating:
Furthermore, ongoing research explores its potential applications in other allergic conditions due to its dual action on histamine receptors and mast cell stabilization .
Azelastine hydrochloride was first patented in 1971 as a racemic mixture and entered medical use in 1986 [4]. Initial formulations targeted allergic rhinitis and conjunctivitis via topical delivery (nasal spray and ophthalmic solutions), leveraging its dual antihistaminic and mast cell-stabilizing properties [1] [3]. The racemic form received FDA approval for allergic conjunctivitis in 2000, followed by extensive clinical validation of its multi-mechanistic anti-inflammatory actions [1] [4].
The pharmacological evolution toward enantiopure (R)-azelastine emerged from crystallographic analyses revealing stereospecific interactions with the histamine H₁ receptor. Preclinical studies demonstrated that the (R)-enantiomer possesses up to 20-fold greater H₁ receptor binding affinity compared to the (S)-form, driving interest in chiral separation technologies [5] [8]. This enantioselective activity classifies it as a high-potency histamine antagonist with secondary anti-leukotriene and anti-ICAM-1 effects [1] [9].
Table 1: Key Milestones in Azelastine Development
Year | Development Phase | Significance |
---|---|---|
1971 | Initial Patent Filed | Racemic azelastine synthesized as phthalazinone derivative [4] |
1986 | First Medical Use (Nasal) | Approved for allergic rhinitis in Germany [4] |
1996 | US Approval (Nasal Spray) | Marketed as Astelin® for seasonal allergic rhinitis [3] [10] |
2000 | Ophthalmic Formulation | FDA approval for allergic conjunctivitis [1] |
2010s | Enantiopure (R)-Form Research | Identification of stereoselective pharmacodynamics [5] [8] |
Contemporary research focuses on three dimensions of (R)-azelastine’s stereoselectivity:
Molecular Interactions: X-ray crystallography reveals that (R)-azelastine adopts a folded conformation stabilizing hydrogen bonds with Asp⁹⁰⁷ (transmembrane domain 5 of H₁ receptor), while the (S)-enantiomer experiences steric clashes with Phe⁹⁰⁸ residues [5] [8]. This explains its 3-fold faster association kinetics in patch-clamp studies [8].
Non-Histamine Pathways: At 25–90 μM concentrations, (R)-azelastine uniquely induces caspase 3/7-mediated apoptosis in HeLa cells by inactivating Bcl-2 proteins and generating ROS. The (S)-enantiomer shows negligible pro-apoptotic activity below 50 μM [9]. RNA sequencing confirms (R)-azelastine’s upregulation of BAX (3.8-fold) and caspase-9 (2.7-fold) genes, indicating intrinsic apoptotic pathway engagement [9].
Clinical Correlates: In environmental exposure chamber studies, (R)-azelastine nasal spray (0.15%) demonstrated symptom reduction within 30 minutes post-administration (p=0.0002 vs placebo), persisting for >12 hours. This onset is 2x faster than racemic formulations, attributable to enhanced nasal epithelial permeability [6] [10].
Table 3: Key Research Findings on Stereoselective Effects
Research Domain | Experimental Model | Key Finding | Reference |
---|---|---|---|
Receptor Conformation | H₁R X-ray Crystallography | (R)-form stabilizes receptor via H-bonds with Glu⁷⁰⁹/Asp⁹⁰⁷; (S)-form induces conformational strain | [5] [8] |
Apoptotic Induction | HeLa Cell Assays | (R)-enantiomer (45 μM) activates caspase 3/7 (98.7% cells) vs 22% for (S)-form | [9] |
Clinical Onset Kinetics | Allergen Challenge Chamber | (R)-form reduces TNSS by 40% at 30 min vs 15% for racemate (p<0.01) | [6] |
Anti-Inflammatory Activity | Eosinophil Cultures | Only (R)-enantiomer inhibits ICAM-1 expression (IC₅₀=0.9 μM) on epithelial cells | [1] [8] |
Future research aims to leverage these properties for oncology applications, particularly in ARF1-IQGAP1-ERK pathway inhibition in colorectal cancer [9].
CAS No.: 2697-85-0
CAS No.: 101-87-1
CAS No.: 210230-40-3
CAS No.: 11104-40-8
CAS No.: 1239908-48-5
CAS No.: